molecular formula C13H15NO B8013509 (1-(Cyclopropylmethyl)-1H-indol-4-yl)methanol

(1-(Cyclopropylmethyl)-1H-indol-4-yl)methanol

Cat. No.: B8013509
M. Wt: 201.26 g/mol
InChI Key: INHSDKSMIPAQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Cyclopropylmethyl)-1H-indol-4-yl)methanol: is a chemical compound that belongs to the class of indole derivatives. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features a cyclopropylmethyl group attached to the indole ring at the 1-position and a hydroxymethyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Cyclopropylmethyl)-1H-indol-4-yl)methanol typically involves the following steps:

  • Indole Synthesis: : The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Biltz synthesis.

  • Cyclopropylmethyl Introduction: : The cyclopropylmethyl group can be introduced via a cyclopropanation reaction, often using a cyclopropylcarbinyl anion or a cyclopropylmethyl halide.

  • Hydroxymethylation: : The hydroxymethyl group at the 4-position can be introduced through a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(1-(Cyclopropylmethyl)-1H-indol-4-yl)methanol: can undergo various chemical reactions, including:

  • Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

  • Reduction: : The indole nitrogen can be reduced to form an indoline derivative.

  • Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions at different positions on the indole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Electrophilic substitution can be achieved using strong acids or Lewis acids, while nucleophilic substitution may involve strong bases.

Major Products Formed

  • Oxidation: : Indole-4-carboxylic acid or indole-4-aldehyde.

  • Reduction: : Indoline derivatives.

  • Substitution: : Various substituted indoles depending on the reagents and conditions used.

Scientific Research Applications

(1-(Cyclopropylmethyl)-1H-indol-4-yl)methanol: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

  • Biology: : Indole derivatives are known to interact with various biological targets, making this compound useful in studying biological processes.

  • Medicine: : Indole derivatives have shown potential in drug discovery, with applications in treating diseases such as cancer, inflammation, and neurological disorders.

  • Industry: : The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-(Cyclopropylmethyl)-1H-indol-4-yl)methanol exerts its effects depends on its molecular targets and pathways. Indole derivatives often interact with enzymes, receptors, and other proteins, influencing various biological pathways. The specific mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

(1-(Cyclopropylmethyl)-1H-indol-4-yl)methanol: can be compared with other indole derivatives, such as:

  • Indole-3-carbinol: : A compound with similar structural features but different substitution patterns.

  • 1H-Indole-4-carboxylic acid: : Another indole derivative with a carboxylic acid group at the 4-position.

  • 1H-Indole-4-ethanol: : An indole derivative with an ethyl group instead of a hydroxymethyl group.

These compounds share similarities in their core structure but differ in their functional groups and potential biological activities.

Properties

IUPAC Name

[1-(cyclopropylmethyl)indol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-9-11-2-1-3-13-12(11)6-7-14(13)8-10-4-5-10/h1-3,6-7,10,15H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHSDKSMIPAQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC3=C(C=CC=C32)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.